![molecular formula C11H12N2S B2549290 [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine CAS No. 864263-36-5](/img/structure/B2549290.png)

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine

Übersicht

Beschreibung

The compound of interest, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine, is a molecule that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their presence in various pharmaceutical agents.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions to introduce different substituents. In the context of the provided papers, while the exact compound is not directly synthesized, related compounds provide insight into potential synthetic routes. For example, paper describes the synthesis of 4-thio-substituted phenylethylamines, which are structurally related to the compound of interest. The synthesis involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction steps to yield the final (phenylethyl)amines.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can influence the electronic properties of the molecule. In paper , the structural optimization and interpretation of theoretical vibrational spectra of similar thiazole compounds are performed using density functional theory (DFT) calculations. These studies can provide insights into the bonding features, vibrational wave numbers, and the impact of substituents on the molecular structure of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, paper discusses the synthesis of urea and thiourea derivatives of a related compound by reacting it with substituted aryl isocyanates and aryl isothiocyanates. This indicates that the amino group in thiazole derivatives can be a reactive site for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Paper provides an example of how substituents on the thiazole ring can affect the tautomerism and conformation of the molecule. The study includes crystallographic and ab initio investigations, which reveal the preferred tautomeric form and the impact of methoxy substitution on the molecule's conformation. These findings can be extrapolated to understand the properties of this compound, as substituents can significantly alter the behavior of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthetic Approaches : Compounds with structural similarities to "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine" have been synthesized through various methods, including condensation reactions and cycloaddition reactions, showcasing the diverse synthetic routes available for thiazole derivatives and their potential applications in developing new materials or pharmaceuticals (Shimoga et al., 2018), (Younas et al., 2014).

Antimicrobial Activities

- Antibacterial and Antifungal Properties : Several thiazole derivatives have been evaluated for their antimicrobial properties, indicating the potential of such compounds in developing new antibacterial and antifungal agents. The structure-activity relationship studies could provide insights into optimizing the antimicrobial efficacy of thiazole-based compounds (Visagaperumal et al., 2010), (Hussein & Azeez, 2013).

Catalytic and Chemical Applications

- Catalysis : Research on thiazole and related compounds has explored their use as ligands in catalytic reactions, suggesting potential applications in organic synthesis and industrial processes. For example, thiazole-based ligands have been employed in transfer hydrogenation reactions, highlighting their versatility and efficiency in catalysis (Karabuğa et al., 2015).

Molecular Docking and Drug Design

- Potential Therapeutic Applications : The use of thiazole derivatives in molecular docking studies to identify potential drug candidates against diseases like COVID-19 demonstrates the relevance of thiazole compounds in drug discovery and development. These studies can guide the synthesis of novel therapeutics with improved efficacy and selectivity (Abu-Melha et al., 2022).

Photodynamic Therapy and Imaging

- Photodynamic Therapy (PDT) : Certain thiazole derivatives have been investigated for their potential in photodynamic therapy, a treatment modality for cancer. The studies focus on their ability to generate reactive oxygen species upon light activation, indicating the potential application of thiazole compounds in therapeutic interventions and cellular imaging (Basu et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, including “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine”, continue to be of interest in various fields such as medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications and improving their synthesis methods.

Eigenschaften

IUPAC Name |

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFGOTFVNVMPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

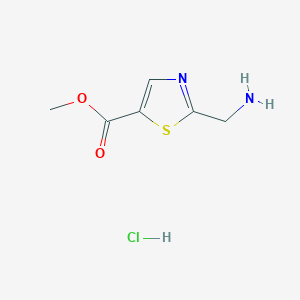

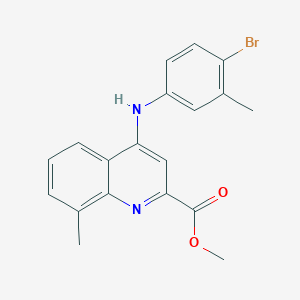

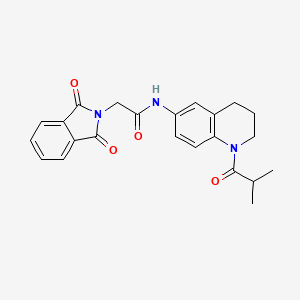

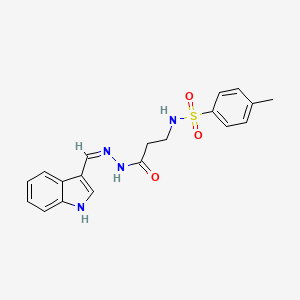

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)

![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)

![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)

![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)

![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)